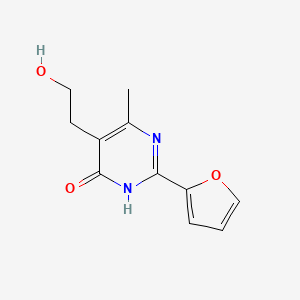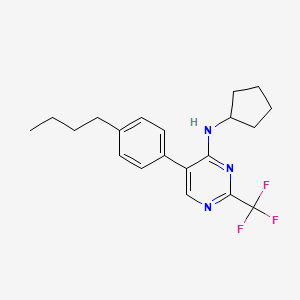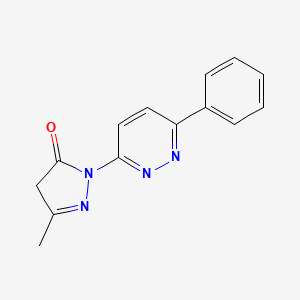
(E)-6-Chloro-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-6-Chloro-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This particular compound is characterized by the presence of a chloro group at the 6th position and a dimethoxystyryl group at the 2nd position of the quinazolinone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-Chloro-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloroquinazolin-4(3H)-one and 3,5-dimethoxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 6-chloroquinazolin-4(3H)-one and 3,5-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like ethanol.
Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion to the desired product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to achieve higher yields and purity. This may include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques for quality control.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-6-Chloro-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can produce a wide range of functionalized quinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-6-Chloro-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (E)-6-Chloro-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. While the exact mechanism is still under investigation, it is believed to exert its effects by:
Binding to Enzymes: The compound may inhibit or activate enzymes involved in key biological processes.
Modulating Signaling Pathways: It may influence cellular signaling pathways, leading to changes in cell behavior and function.
Interacting with DNA/RNA: The compound could interact with genetic material, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloroquinazolin-4(3H)-one: Lacks the dimethoxystyryl group, resulting in different biological activities.
2-Styrylquinazolin-4(3H)-one: Similar structure but without the chloro and methoxy groups, leading to variations in chemical reactivity and biological effects.
3,5-Dimethoxystyrylquinazolin-4(3H)-one: Lacks the chloro group, which may affect its overall properties.
Uniqueness
(E)-6-Chloro-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one is unique due to the presence of both the chloro and dimethoxystyryl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H15ClN2O3 |
|---|---|
Molekulargewicht |
342.8 g/mol |
IUPAC-Name |
6-chloro-2-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-13-7-11(8-14(10-13)24-2)3-6-17-20-16-5-4-12(19)9-15(16)18(22)21-17/h3-10H,1-2H3,(H,20,21,22)/b6-3+ |
InChI-Schlüssel |
LFHWRDOVAGRTIH-ZZXKWVIFSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1)/C=C/C2=NC3=C(C=C(C=C3)Cl)C(=O)N2)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1)C=CC2=NC3=C(C=C(C=C3)Cl)C(=O)N2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H,1'H-[2,2'-Bipyrrole]-4-carbaldehyde](/img/structure/B12912007.png)


![2-{[5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12912030.png)
![5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B12912039.png)
![3-Isobutyryl-2H-cyclohepta[b]furan-2-one](/img/structure/B12912044.png)
![(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12912056.png)



![3,4-Dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12912080.png)
